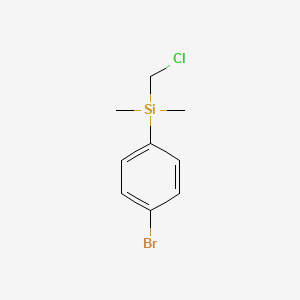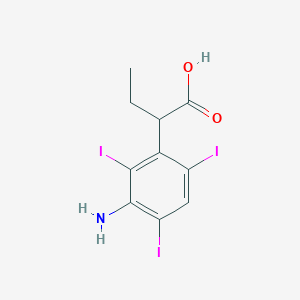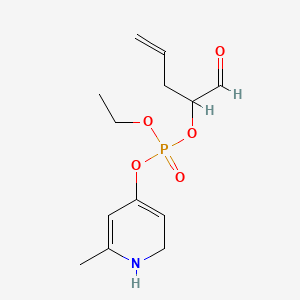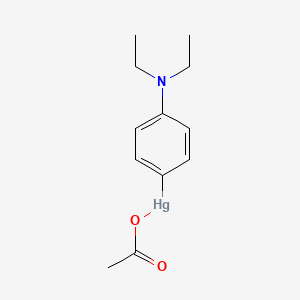
MERCURY, ACETATO(p-(DIETHYLAMINO)PHENYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, acetato(p-(diethylamino)phenyl)- is an organomercury compound. Organomercury compounds are known for their applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by the presence of a mercury atom bonded to an acetato group and a p-(diethylamino)phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mercury, acetato(p-(diethylamino)phenyl)- typically involves the reaction of mercury(II) acetate with p-(diethylamino)phenyl compounds under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or benzene, and the temperature is maintained to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Mercury, acetato(p-(diethylamino)phenyl)- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can be reduced under specific conditions to yield different mercury-containing species.
Substitution: The acetato and p-(diethylamino)phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury or mercury amalgams.
Aplicaciones Científicas De Investigación
Mercury, acetato(p-(diethylamino)phenyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antimicrobial and anticancer applications.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of mercury, acetato(p-(diethylamino)phenyl)- involves its interaction with cellular components. The mercury atom can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial and cytotoxic effects. The compound’s molecular targets include enzymes involved in cellular metabolism and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmercury acetate: Similar in structure but lacks the diethylamino group.
Methylmercury acetate: Contains a methyl group instead of the p-(diethylamino)phenyl group.
Ethylmercury acetate: Contains an ethyl group instead of the p-(diethylamino)phenyl group.
Uniqueness
Mercury, acetato(p-(diethylamino)phenyl)- is unique due to the presence of the p-(diethylamino)phenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and its ability to interact with biological molecules, making it a valuable reagent in research and industrial applications.
Propiedades
Número CAS |
21109-99-9 |
|---|---|
Fórmula molecular |
C12H17HgNO2 |
Peso molecular |
407.86 g/mol |
Nombre IUPAC |
acetyloxy-[4-(diethylamino)phenyl]mercury |
InChI |
InChI=1S/C10H14N.C2H4O2.Hg/c1-3-11(4-2)10-8-6-5-7-9-10;1-2(3)4;/h6-9H,3-4H2,1-2H3;1H3,(H,3,4);/q;;+1/p-1 |
Clave InChI |
CKZPFIZBRVCMCY-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)[Hg]OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)


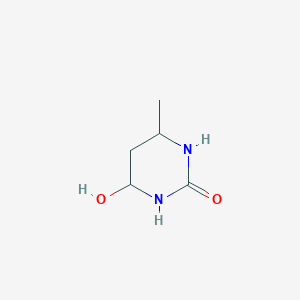
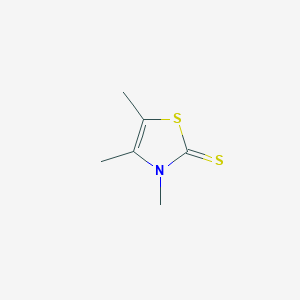
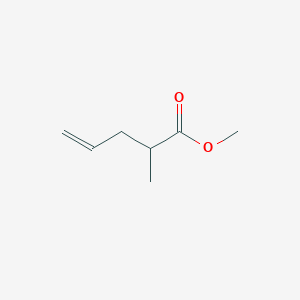
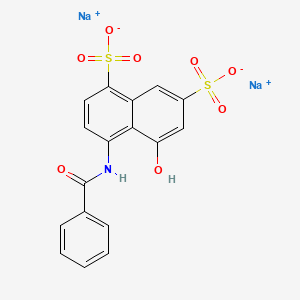

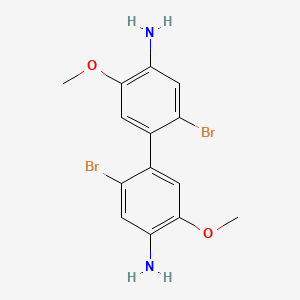

![2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14716394.png)
